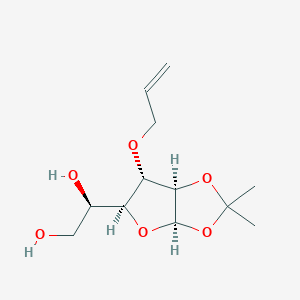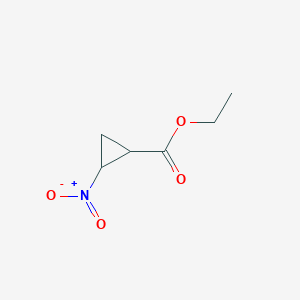
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide
Übersicht
Beschreibung
“4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide” is also known as S-(2-Aminoethyl)isothiourea dihydrobromide, commonly referred to as AET . It is an isothiouronium-group-containing reducing agent with textbook uses as a disulfide reducing agent . It does not have a free thiol group (-SH) like 2-mercaptoethanol and dithiothreitol (DTT), but it reacts with water to decompose transiently into thiol intermediates .
Wissenschaftliche Forschungsanwendungen
Histamine H2 Receptor Agonist
Amthamine dihydrobromide is a highly selective H2 agonist . This means it can bind to and activate histamine H2 receptors, which are primarily found in the gastric parietal cells, vascular smooth muscle cells, and certain cells in the heart. This makes it useful in studying the physiological roles of these receptors and the effects of their activation.
Vasodilation Research
This compound has been shown to induce vasodilation of cerebral arteries and decrease myogenic tone in vitro . This suggests it could be used in research related to blood flow in the brain and potentially in the study of conditions like stroke or hypertension.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Mode of Action
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide acts as an inhibitor of NOS . It interacts with the enzyme, preventing it from catalyzing the production of nitric oxide. This inhibition can lead to changes in the physiological processes that rely on nitric oxide signaling .
Biochemical Pathways
The inhibition of NOS affects several biochemical pathways. For instance, the reduction in nitric oxide production can impact the vasodilation process , leading to changes in blood pressure and blood flow . Additionally, it can affect neurotransmission and immune responses , as nitric oxide plays a role in these processes .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The inhibition of NOS by 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide leads to a decrease in nitric oxide production. This can result in altered vasodilation , potentially affecting blood pressure and blood flow . It can also impact neurotransmission and immune responses , given the role of nitric oxide in these processes .
Action Environment
The action of 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with the compound and alter its action
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-1,3-thiazol-2-amine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2BrH/c6-2-1-4-3-9-5(7)8-4;;/h3H,1-2,6H2,(H2,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRCDTXRYODNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCN.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)






